8-Chloroinosine
Overview
Description
Synthesis Analysis
The synthesis of 8-Chloroinosine and its derivatives, such as 8-chloroadenosine, involves various chemical pathways. For instance, N6-methyl-8-chloro-adenosine can be synthesized through the Dimroth rearrangement reaction, maintaining anti-tumor activity similar to its parent compound without the need for esterification of ribose hydroxyl groups, which leads to activity loss (Gui-chun, 2002).
Molecular Structure Analysis
The molecular structure of 8-chloroinosine derivatives reveals significant insights into their biological interactions. For example, 8-chloroguanosine demonstrates specific conformational features, such as the syn conformation about the glycosidic bond and a preference for the C(2')-endo conformation of the sugar ring, which are crucial for its behavior in enzymatic systems (Birnbaum, Lassota, & Shugar, 1984).
Chemical Reactions and Properties
8-Chloroinosine undergoes various chemical reactions that define its biological and pharmacological profiles. Its metabolism in organisms results in the formation of metabolites such as 8-chloroadenine and 8-chloroinosine, with rapid conversion rates observed in animal models, indicating its extensive metabolic processing in biological systems (Wang, Zhang, Zou, & Lou, 2000).
Physical Properties Analysis
The physical properties of 8-chloroinosine, including its solubility, stability, and crystalline structure, are essential for its biological function and therapeutic efficacy. These properties are influenced by its molecular structure and the presence of the chloro substituent, which affects its interaction with biological molecules and pharmacokinetic profiles.
Chemical Properties Analysis
The chemical properties of 8-chloroinosine, such as its reactivity with other molecules, its role in inhibiting ATP synthase, and its potential to induce autophagy in cancer cells through AMP-activated protein kinase activation, underscore its multifaceted biological impacts. Molecular docking studies suggest that 8-chloro-ADP and 8-chloro-ATP, metabolites of 8-chloroinosine, could interfere with ATP synthase, indicating a complex interaction with cellular energy production mechanisms (Chen et al., 2009).
Scientific Research Applications
Pharmacokinetics and Metabolism : 8-Chloroinosine (8-Cl-I) is a major metabolite of 8-chloroadenosine (8-Cl-A). In dogs, 8-Cl-A rapidly metabolizes to form its major metabolites, 8-chloroadenine (8-Cl-Ad) and 8-Cl-I, with 8-Cl-Ad appearing in many tissues but not 8-Cl-A and 8-Cl-I (Wang et al., 2000).
Growth Inhibition in Glioma Cells : 8-Chloroadenosine, a metabolite of 8ClcAMP, inhibits the proliferation of human glioma cells more potently than 8ClcAMP itself. The presence of adenosine deaminase, which converts 8-chloroadenosine into 8-chloroinosine, negates this inhibitory effect, suggesting the importance of 8-chloroinosine in this process (Langeveld et al., 1992).
Effect on Protein Kinase in Lung Cells : The presence of adenosine deaminase, which converts 8-chloroadenosine to 8-chloroinosine, prevents growth inhibition by 8-Cl-cAMP and the diminution of PKA I in lung cells, indicating the significant role of 8-chloroinosine in modulating cellular growth and enzyme levels (Lange-Carter et al., 1993).
Induction of Apoptosis in MOLT-4 Cells : 8-Chloroadenosine (8CA) is capable of inhibiting the cell growth in vitro of various cancer cells including the induction of apoptosis in the human MOLT-4 cell line. The role of 8-chloroinosine as a metabolite in this process is significant (Wang et al., 1997).
Autophagic Cell Death in Breast Cancer Cells : 8-Cl-Ado metabolism results in depletion of endogenous ATP and subsequently induces the phosphorylation and activation of AMPK, leading to autophagy induction in breast cancer cells. The conversion of 8-chloroadenosine to 8-chloroinosine could impact this pathway (Stellrecht et al., 2014).
Plasma and Cellular Pharmacology in Mice and Rats : The study of 8-Cl-Ado in rodents shows its metabolic fate in plasma or circulating cells. This includes its conversion to 8-Cl-Inosine (8-Cl-Ino) and the intracellular accumulation of cytotoxic 8-Cl-ATP (Gandhi et al., 2002).
Inhibition of ATP Synthase : 8-Cl-ADP and 8-Cl-ATP, which are related to 8-chloroinosine, interfere with ATP synthase, a key enzyme in ATP production. This inhibition can impact cellular energy metabolism and has implications for the treatment of chronic lymphocytic leukemia (Chen et al., 2009).
properties
IUPAC Name |
8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMUQKCJYNROP-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroinosine |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.